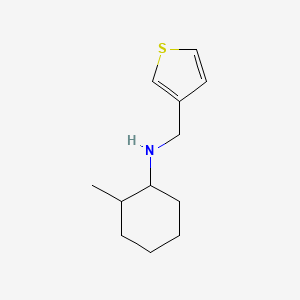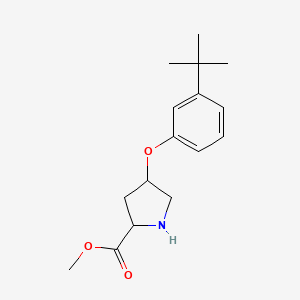![molecular formula C10H13F3N2 B12107461 1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- CAS No. 1247628-47-2](/img/structure/B12107461.png)
1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-: is a chemical compound with a unique structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylenediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-ethanediamine and 4-(trifluoromethyl)benzaldehyde.
Condensation Reaction: The primary step involves a condensation reaction between 1,2-ethanediamine and 4-(trifluoromethyl)benzaldehyde under controlled conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N-methyl-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N1,N1-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
1,2-Ethanediamine, N,N-diethyl-N’-methyl-: Features additional ethyl groups, altering its steric and electronic properties.
Uniqueness
The presence of the trifluoromethyl group in 1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Properties
CAS No. |
1247628-47-2 |
|---|---|
Molecular Formula |
C10H13F3N2 |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
N-methyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H13F3N2/c1-15-9(6-14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9,15H,6,14H2,1H3 |
InChI Key |
RLWOABABNDOCBI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]](/img/structure/B12107383.png)



![1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B12107390.png)

![Methyl 4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12107403.png)
![Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc](/img/structure/B12107404.png)


![6-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one](/img/structure/B12107441.png)
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid](/img/structure/B12107448.png)


